REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[CH:10]=[C:11]([C:15]3[O:16][C:17]([CH3:20])=[N:18][N:19]=3)[CH:12]=[CH:13][CH:14]=2)=CC=1.C(O)(C(F)(F)F)=O>>[CH3:20][C:17]1[O:16][C:15]([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)=[N:19][N:18]=1
|
Name
|
2-{3-[(4-Methoxybenzyl)oxy]phenyl}-5-methyl-1,3,4-oxadiazole
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C=C(C=CC2)C=2OC(=NN2)C)C=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess TFA was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-50% ethyl acetate/hexanes (gradient)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |